3-Methylheptane

Description

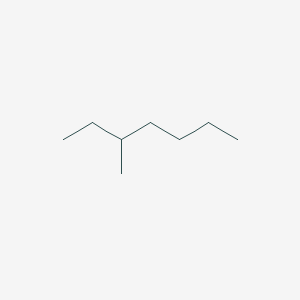

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18/c1-4-6-7-8(3)5-2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIUFBWHERIJIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862250 | |

| Record name | Heptane, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid | |

| Record name | 3-Methylheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14554 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Methylheptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

118.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylheptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.000792 mg/mL at 25 °C | |

| Record name | 3-Methylheptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

19.6 [mmHg] | |

| Record name | 3-Methylheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14554 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-81-1 | |

| Record name | 3-Methylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLHEPTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptane, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLHEPTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4R1WI6C0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylheptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-100 °C | |

| Record name | 3-Methylheptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Methylheptane chemical and physical properties

An In-depth Technical Guide on the Core Chemical and Physical Properties of 3-Methylheptane

Introduction

This compound is a branched-chain alkane with the chemical formula C8H18.[1] It is an isomer of octane (B31449) and finds applications in organic synthesis and as a calibration compound.[2] As a non-polar hydrocarbon, it is a colorless, flammable liquid with a faint gasoline-like odor.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a consolidated reference for its key characteristics.

Table 1: General and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1][3] |

| Molecular Formula | C8H18[1][2][3] |

| Molecular Weight | 114.23 g/mol [1][2][4] |

| CAS Number | 589-81-1[1][2][4] |

| EC Number | 209-660-6[2][4] |

| SMILES String | CCCCC(C)CC[4] |

| InChI | 1S/C8H18/c1-4-6-7-8(3)5-2/h8H,4-7H2,1-3H3[3][4] |

| InChI Key | LAIUFBWHERIJIH-UHFFFAOYSA-N[4] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless liquid[1][2] |

| Odor | Faint gasoline-like, resembling hexane[1][2] |

| Odor Threshold | 1.5 ppmv[2][5] |

| Density | 0.705 g/mL at 25 °C[2][4] |

| Boiling Point | 118 °C[2][4] |

| Melting Point | -121 to -120 °C[2][6] |

| Vapor Pressure | 0.73 psi (37.7 °C)[4] |

| Refractive Index | n20/D 1.398[2][4][6] |

| Solubility in Water | Very low solubility[1] |

| Solubility in Organic Solvents | Soluble in non-polar solvents like hexane, benzene, and toluene[1] |

Table 3: Thermochemical Properties

| Property | Value |

| Standard Enthalpy of Formation (ΔfH⦵298) | -253.6 – -251.4 kJ/mol[6] |

| Standard Enthalpy of Combustion (ΔcH⦵298) | -5469.5 – -5466.9 kJ/mol[6] |

| Heat Capacity (C) | 250.20 J K⁻¹ mol⁻¹[6] |

| Standard Molar Entropy (S⦵298) | 362.6 J K⁻¹ mol⁻¹[6] |

Table 4: Safety and Hazard Information

| Property | Value |

| Flash Point | 7 °C (44.6 °F) - closed cup[4] |

| Signal Word | Danger[4] |

| Hazard Statements | H225 (Highly flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways), H315 (Causes skin irritation), H336 (May cause drowsiness or dizziness), H410 (Very toxic to aquatic life with long lasting effects)[4][6][7] |

| Precautionary Statements | P210, P233, P273, P301 + P310, P303 + P361 + P353, P331[4][6] |

| Hazard Classifications | Flammable Liquid 2, Aspiration Hazard 1, Skin Irritant 2, STOT SE 3, Aquatic Acute 1, Aquatic Chronic 1[4][7] |

| Target Organs | Central nervous system[4] |

Table 5: Spectroscopic Data

| Spectrum | Key Features |

| ¹H NMR (400 MHz, CDCl₃) | Shifts [ppm]: 0.84, 0.86, 0.88, 0.89, 0.91, 1.09, 1.11, 1.12, 1.13, 1.14, 1.22, 1.23, 1.24, 1.26, 1.27, 1.28, 1.29, 1.30, 1.32, 1.34, 1.35[3] |

| ¹³C NMR (25.16 MHz, CDCl₃) | Shifts [ppm]: 11.46, 14.21, 19.30, 23.19, 29.55, 29.65, 34.58, 36.51[3] |

| Infrared (IR) Spectrum | Prominent peaks for C-H stretching vibrations from 2975 to 2845 cm⁻¹ and C-H deformation vibrations between 1480 and 1370 cm⁻¹.[8][9] |

| Mass Spectrum (Electron Ionization) | Data available through the NIST Mass Spectrometry Data Center.[10] |

Logical Relationship and Classification

This compound is classified within the broad category of hydrocarbons. Its specific classification provides context to its chemical behavior.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound CAS#: 589-81-1 [m.chemicalbook.com]

- 3. This compound | C8H18 | CID 11519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-メチルヘプタン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 589-81-1 [chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. cpachem.com [cpachem.com]

- 8. C7H16 infrared spectrum of 3-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Heptane, 3-methyl- [webbook.nist.gov]

- 10. Heptane, 3-methyl- [webbook.nist.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Isolation of 3-Methylheptane

Abstract

This technical guide provides a comprehensive overview of the synthesis and isolation of this compound (C₈H₁₈), a branched alkane.[1][2] It details established synthetic methodologies, including Grignard reactions and Wurtz coupling, and outlines purification techniques such as fractional distillation and preparative gas chromatography. This document includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to serve as a practical resource for laboratory professionals. This compound is a colorless, flammable liquid used in organic synthesis and as a calibration compound.[3][4]

Introduction to this compound

This compound is a structural isomer of octane, characterized by a heptane (B126788) backbone with a methyl group attached to the third carbon atom.[1][2][5] As a non-polar hydrocarbon, it is soluble in organic solvents like hexane (B92381) and benzene (B151609) but has very low solubility in water.[4] Its primary applications are in fuel research, where its combustion properties are of interest, and as a standard in analytical chemistry.[4] Understanding its synthesis and purification is crucial for obtaining high-purity samples required for these applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈ | [1][2][6] |

| Molar Mass | 114.23 g/mol | [1][2] |

| Boiling Point | 118-120 °C | [2][3] |

| Melting Point | -120 to -122 °C | [2][3] |

| Density | 0.705 g/mL at 25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.398 | [2][3] |

| CAS Number | 589-81-1 | [1][2][6] |

Synthesis of this compound

The synthesis of a specific branched alkane like this compound requires methods that allow for precise carbon-carbon bond formation. The following sections detail viable synthetic routes.

Grignard Reaction Route

The Grignard reaction is a versatile method for forming carbon-carbon bonds and is well-suited for synthesizing precursors to this compound.[7] The general approach involves reacting a Grignard reagent with a carbonyl compound to produce a tertiary alcohol, which is then deoxygenated to yield the target alkane.[8][9]

Reaction Pathway:

-

Formation of Grignard Reagent: An alkyl halide reacts with magnesium metal in an anhydrous ether solvent to form the Grignard reagent.[7][10]

-

Reaction with a Ketone: The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of a ketone's carbonyl group. For this compound, one could react sec-butylmagnesium bromide with butan-2-one.

-

Hydrolysis: An acidic workup hydrolyzes the magnesium alkoxide intermediate to form the tertiary alcohol, 3-methylheptan-3-ol.[10]

-

Deoxygenation: The alcohol is then converted to the alkane. This can be achieved via dehydration to an alkene followed by catalytic hydrogenation, or through a direct reduction method like the Barton-McCombie deoxygenation.

Wurtz Reaction

The Wurtz reaction involves the reductive coupling of two alkyl halides using sodium metal in a dry ether solvent to form a higher alkane.[11][12][13]

Reaction Pathway: The general reaction is: 2 R-X + 2 Na → R-R + 2 NaX.[13][14] To synthesize this compound, a cross-coupling reaction between two different alkyl halides would be necessary (e.g., 2-bromobutane (B33332) and butyl bromide). However, a significant drawback of the Wurtz reaction for synthesizing unsymmetrical alkanes is the formation of a mixture of products (butane, octane, and this compound), which are difficult to separate.[15] Therefore, this method generally results in low yields of the desired product.[12]

Table 2: Comparison of Synthesis Methods for this compound

| Method | Reactants | Catalyst/Reagent | Typical Yield | Purity before Purification | Key Considerations |

| Grignard Reaction | sec-Butylmagnesium bromide + Butan-2-one | Mg, Dry Ether, H₃O⁺ | 30-60% (overall) | Moderate | Requires strictly anhydrous conditions.[9] The multi-step process can lower the overall yield. |

| Wurtz Reaction | 2-Bromobutane + Butyl Bromide | Na, Dry Ether | Low (<20%) | Low | Produces a mixture of alkanes, making it unsuitable for preparing pure, unsymmetrical alkanes.[12][15] |

Isolation and Purification

After synthesis, this compound must be isolated from the reaction mixture and purified to remove byproducts, unreacted starting materials, and solvents.

Extraction and Washing

The crude product is typically first worked up by liquid-liquid extraction. The organic layer containing the product is washed sequentially with dilute acid, a basic solution (like NaHCO₃), and brine to remove acidic and basic impurities.[16] The organic layer is then dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.[16][17]

Fractional Distillation

Fractional distillation is the primary method for purifying volatile liquids with close boiling points.[18][19] Since this compound (b.p. 118-120 °C) may be mixed with other alkanes or residual solvents, a fractionating column is used to achieve a good separation based on boiling point differences.[2][20] The efficiency of the separation depends on the length and packing of the fractionating column (i.e., the number of theoretical plates).[20]

Preparative Gas Chromatography (pGC)

For achieving very high purity (>99.5%), preparative gas chromatography is an effective technique.[21] In pGC, the sample is injected into a gas chromatograph with a preparative column. The components are separated based on their differential partitioning between the mobile and stationary phases.[22] The separated fractions are then collected as they elute from the column. This method is typically used for small-scale purifications.

Table 3: Comparison of Isolation and Purification Methods

| Method | Principle | Achievable Purity | Scale | Advantages | Disadvantages |

| Fractional Distillation | Separation by boiling point difference | 95-99% | Lab to Industrial | Scalable, cost-effective for large quantities. | Less effective for compounds with very close boiling points (azeotropes).[18] |

| Preparative GC | Differential partitioning between phases | >99.5% | Lab Scale | Very high purity, excellent for separating isomers. | Low throughput, expensive, not easily scalable.[21] |

Experimental Protocols

Protocol 1: Synthesis of 3-Methylheptan-3-ol via Grignard Reaction

-

Materials: Magnesium turnings, iodine crystal, 2-bromobutane, anhydrous diethyl ether, butan-2-one, 1 M H₂SO₄, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.

-

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be flame-dried or oven-dried.[10]

-

Place magnesium turnings in the flask with a small crystal of iodine.

-

Prepare a solution of 2-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 2-bromobutane solution to the flask to initiate the reaction. Once the reaction begins (indicated by bubbling and heat), add the remaining solution dropwise while stirring to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the flask in an ice bath. Add a solution of butan-2-one in anhydrous ether dropwise from the dropping funnel.

-

After addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Pour the reaction mixture slowly over a mixture of crushed ice and 1 M sulfuric acid to hydrolyze the complex.[10]

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the ether by rotary evaporation to yield crude 3-methylheptan-3-ol.

-

(Note: Conversion of the alcohol to this compound requires a subsequent deoxygenation step not detailed here.)

Protocol 2: Purification by Fractional Distillation

-

Materials: Crude this compound, boiling chips, fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask).

-

Procedure:

-

Assemble the fractional distillation apparatus. Ensure the fractionating column is packed (e.g., with Raschig rings or Vigreux indentations) and insulated.

-

Place the crude this compound and a few boiling chips into the distilling flask.

-

Heat the flask gently. As the mixture boils, the vapor will rise through the fractionating column.

-

Monitor the temperature at the top of the column. Initially, lower-boiling impurities will distill.

-

Discard the initial fraction (forerun) that comes over at a lower temperature.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (118-120 °C).[2][3]

-

Stop the distillation before the flask runs dry to prevent the formation of explosive peroxides and overheating of the residue.

-

The collected distillate is purified this compound. Purity can be assessed by gas chromatography or NMR spectroscopy.[1]

-

Visualizations

Workflow for Synthesis and Isolation

Caption: General Workflow for Synthesis and Isolation of this compound

Grignard Reaction Pathway

Caption: Grignard Reaction Pathway for 3-Methylheptan-3-ol

References

- 1. This compound | C8H18 | CID 11519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 589-81-1 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Heptane, 3-methyl- [webbook.nist.gov]

- 7. leah4sci.com [leah4sci.com]

- 8. The Grignard Synthesis of 3-Methyl-3-Heptanol - 528 Words | Studymode [studymode.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 13. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]

- 14. m.youtube.com [m.youtube.com]

- 15. adichemistry.com [adichemistry.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. rsc.org [rsc.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. jackwestin.com [jackwestin.com]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Structural Formula and Isomerism of 3-Methylheptane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 3-methylheptane, a branched-chain alkane. It details its structural formula, explores the constitutional and stereoisomerism associated with its molecular formula (C8H18), and presents key physicochemical properties in a comparative format. Furthermore, a detailed experimental protocol for the separation and identification of such isomers using Gas Chromatography-Mass Spectrometry (GC-MS) is provided, supplemented by visualizations to clarify complex relationships and workflows.

Introduction to this compound

This compound is a saturated hydrocarbon belonging to the alkane family, with the molecular formula C8H18.[1][2] It is a structural isomer of n-octane and is a colorless liquid at room temperature.[1][3] The name "this compound" signifies a heptane (B126788) (seven-carbon) parent chain with a methyl group (–CH3) attached to the third carbon atom.[3] This specific branching arrangement imparts distinct physical and chemical properties compared to its other isomers.

Structural Formula and Nomenclature

The structure of an organic molecule dictates its properties and reactivity. According to IUPAC nomenclature rules, the longest continuous carbon chain is identified as the parent chain, and any attached groups are named as substituents with their position indicated by a number.[4]

For this compound, the structural formula is CH3CH2CH(CH3)CH2CH2CH2CH3 .[1][2]

-

Parent Chain : A seven-carbon chain (heptane).

-

Substituent : A single methyl group (–CH3).

-

Position : The methyl group is located on the third carbon atom of the heptane chain.

Isomerism in C8H18 Alkanes

Isomers are molecules that share the same molecular formula but have different structural arrangements of atoms. The molecular formula C8H18 encompasses a total of 18 constitutional (structural) isomers.[4][5][6] Alkanes primarily exhibit constitutional isomerism and, in certain cases, stereoisomerism.

Constitutional Isomerism

Constitutional isomers, also known as structural isomers, differ in the connectivity of their atoms. The 18 constitutional isomers of octane (B31449) represent variations in carbon chain length and branching.[4][5] These differences in structure, though seemingly minor, lead to significant variations in physical properties such as boiling point and density. Generally, increased branching lowers the boiling point due to reduced surface area and weaker intermolecular van der Waals forces.

The diagram below illustrates the relationship between the parent chains and the various branched structures for the C8H18 isomers.

Caption: Constitutional isomers of C8H18 grouped by parent carbon chain length.

Stereoisomerism in this compound

Stereoisomers have the same molecular formula and atom connectivity but differ in the three-dimensional arrangement of their atoms. This compound exhibits stereoisomerism because its third carbon atom is a stereocenter (or chiral center).[1][2] A chiral center is a carbon atom bonded to four different groups.

In this compound, the third carbon is attached to:

-

A hydrogen atom (–H)

-

A methyl group (–CH3)

-

An ethyl group (–CH2CH3)

-

A butyl group (–CH2CH2CH2CH3)

This arrangement allows for the existence of two non-superimposable mirror images, known as enantiomers: (R)-3-methylheptane and (S)-3-methylheptane.[7][8] These enantiomers have identical physical properties (e.g., boiling point, density) but differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

Caption: Enantiomers of this compound, illustrating its chiral nature.

Data Presentation: Physicochemical Properties

The structural differences among C8H18 isomers result in distinct physicochemical properties. The following table summarizes key data for this compound and a selection of its constitutional isomers for comparison.

| Isomer | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| C8H18 | n-Octane | 125.7 | -56.8 | 0.703 |

| C8H18 | This compound | 118.9 | -120.5 | 0.705 |

| C8H18 | 2-Methylheptane | 117.6 | -109.0 | 0.698 |

| C8H18 | 2,2-Dimethylhexane | 106.8 | -121.2 | 0.695 |

| C8H18 | 2,2,4-Trimethylpentane | 99.2 | -107.4 | 0.692 |

| C8H18 | 2,2,3,3-Tetramethylbutane | 106.5 | 100.7 | 0.719 (at 110°C) |

Data sourced from multiple chemical databases. Boiling and melting points are at standard pressure.

Experimental Protocols: Isomer Separation and Identification

The separation and identification of structurally similar, volatile compounds like alkane isomers is a significant analytical challenge.[9] Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for this purpose, offering high-resolution separation and definitive molecular identification.[10][11]

Protocol: GC-MS Analysis of C8H18 Isomers

Objective: To separate a mixture of C8H18 isomers and identify individual components, including this compound, based on their retention times and mass spectra.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 100 ppm) of the isomer mixture in a high-purity volatile solvent, such as hexane or pentane.

-

If necessary, filter the sample to remove any particulate matter.

-

Prepare a series of calibration standards for quantitative analysis if required.

-

-

Gas Chromatography (GC) System and Parameters:

-

Injector: Split/splitless injector.

-

Injector Temperature: 250 °C (to ensure rapid vaporization).

-

Injection Mode: Split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a dimethylpolysiloxane stationary phase) is typically used for hydrocarbon separation.[12]

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: Increase temperature at a rate of 5 °C/min to 150 °C.

-

Hold: Maintain 150 °C for 2 minutes.

-

-

-

Mass Spectrometry (MS) System and Parameters:

-

Interface Temperature: 280 °C (to prevent condensation of analytes).

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Mode: Full scan.

-

Mass Range: m/z 40-200.

-

-

Data Acquisition and Analysis:

-

Acquire the total ion chromatogram (TIC).

-

Identify the retention time for each separated peak.

-

Extract the mass spectrum for each peak.

-

Compare the obtained mass spectra with a reference library (e.g., NIST) to confirm the identity of each isomer. The fragmentation patterns for alkane isomers, while similar, often have subtle differences in the relative abundance of fragment ions that aid in identification.[9]

-

Caption: Experimental workflow for the GC-MS analysis of C8H18 isomers.

Conclusion

This compound serves as an exemplary model for understanding fundamental concepts in organic chemistry, including IUPAC nomenclature and the nuances of isomerism. Its molecular formula, C8H18, gives rise to 17 other constitutional isomers and, due to its chiral center, a pair of enantiomers. These structural variations are directly linked to observable differences in physicochemical properties. The detailed GC-MS protocol provided herein outlines a robust and widely accepted methodology for the effective separation and definitive identification of these closely related compounds, a critical capability in petrochemical analysis, synthetic chemistry, and quality control.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H18 | CID 11519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Octane - Wikipedia [en.wikipedia.org]

- 4. Draw 18 structural isomers of octane (C8H18) and write their IUPAC names... [askfilo.com]

- 5. homework.study.com [homework.study.com]

- 6. quora.com [quora.com]

- 7. (S)-3-methylheptane [webbook.nist.gov]

- 8. quora.com [quora.com]

- 9. vurup.sk [vurup.sk]

- 10. benchchem.com [benchchem.com]

- 11. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Stereoisomers of 3-Methylheptane and their properties

An In-depth Technical Guide to the Stereoisomers of 3-Methylheptane

Introduction

This compound (C8H18) is a branched-chain alkane and an isomer of octane.[1][2][3][4] Its molecular structure features a chiral center at the third carbon atom (C3), the point where the methyl group is attached.[5][6] Chirality arises because this carbon atom is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a butyl group. This structural characteristic gives rise to stereoisomerism, specifically the existence of two non-superimposable mirror-image forms known as enantiomers.[6] These enantiomers are designated as (R)-3-methylheptane and (S)-3-methylheptane.[7][8]

Enantiomers share identical physical properties such as boiling point, melting point, density, and refractive index.[9][10] Their fundamental difference lies in their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) by an equal magnitude.[11][12] This phenomenon is termed optical activity and is a defining characteristic of chiral molecules.[11] Due to these subtle differences, the ability to separate and characterize individual enantiomers is critical in fields like pharmacology and stereoselective synthesis, where the biological activity of a molecule can be highly dependent on its specific stereochemistry.

Data Presentation: Physicochemical Properties

The physical properties of the this compound enantiomers are identical, reflecting their mirror-image relationship. The data presented below pertains to both the individual enantiomers and the racemic mixture (a 50:50 mixture of both enantiomers).

| Property | Value |

| Molecular Formula | C8H18[1][2][8][13] |

| Molecular Weight | 114.23 g/mol [1][2][3][14] |

| Boiling Point | 118-120 °C[3][4][14][15] |

| Melting Point | -120 to -122 °C[3][4][15] |

| Density | 0.705 g/mL at 25 °C[4][14][15] |

| Refractive Index (n20/D) | 1.398[4][14] |

| Optical Rotation ([α]D) | Equal in magnitude, opposite in sign for (R) and (S) enantiomers. |

Stereoisomer Relationship Diagram

Caption: Logical relationship of this compound stereoisomers.

Experimental Protocols

Enantiomeric Separation (Resolution) by Chiral Chromatography

The separation of enantiomers from a racemic mixture is a process known as resolution.[16] While classical chemical resolution involves forming diastereomeric salts, modern chromatographic techniques offer highly efficient separation.[17] Chiral Gas Chromatography (GC) is particularly suitable for volatile alkanes like this compound.

Objective: To separate the (R)- and (S)-enantiomers of this compound from a racemic mixture.

Methodology: Chiral Gas Chromatography (GC)

-

System Preparation:

-

Gas Chromatograph: A system equipped with a Flame Ionization Detector (FID) is standard.

-

Chiral Stationary Phase (CSP) Column: Select a capillary column with a chiral stationary phase. Cyclodextrin-based CSPs are often effective for resolving hydrocarbon enantiomers. An example would be a 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin phase.

-

Carrier Gas: Use high-purity helium or hydrogen as the carrier gas.

-

-

Sample Preparation:

-

Prepare a dilute solution of racemic this compound (e.g., 100 µg/mL) in a volatile, achiral solvent such as hexane (B92381) or pentane.

-

-

Instrumental Conditions (Example):

-

Injector Temperature: 200 °C

-

Detector Temperature: 250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) to ensure good initial separation on the column, then ramp up at a controlled rate (e.g., 2 °C/min) to a final temperature of 120 °C. The optimal temperature program must be determined empirically.

-

Carrier Gas Flow Rate: Set to the optimal flow rate for the column diameter (e.g., 1 mL/min).

-

Injection Volume: 1 µL.

-

Split Ratio: A high split ratio (e.g., 100:1) is often used to prevent column overloading and ensure sharp peaks.

-

-

Data Acquisition and Analysis:

-

Inject the sample and record the chromatogram.

-

The two enantiomers should elute at different retention times.

-

Peak identification requires authentic standards of the pure (R) and (S) enantiomers. Without standards, the peaks can only be designated as "enantiomer 1" and "enantiomer 2."

-

The relative area of the two peaks can be used to determine the enantiomeric excess (ee) or optical purity of a non-racemic sample.

-

Analysis of Optical Activity by Polarimetry

Polarimetry is the technique used to measure the angle of rotation of plane-polarized light caused by an optically active sample. This is the definitive experimental method to distinguish between enantiomers.[18]

Objective: To measure the specific rotation of a purified enantiomer of this compound.

Methodology: Polarimetry

-

Instrumentation:

-

Polarimeter: An instrument equipped with a sodium lamp (D-line, 589.6 nm) is standard.[19]

-

-

Sample Preparation:

-

Accurately prepare a solution of a known concentration (c) of the purified enantiomer in a suitable achiral solvent (e.g., chloroform, ethanol). A typical concentration is between 1-10 mg/mL.[18] Ensure the sample is completely dissolved and the solution is homogenous and free of bubbles.

-

The solvent itself must be optically inactive.

-

-

Measurement Protocol:

-

Calibration: Calibrate the polarimeter by filling the sample cell with the pure solvent and setting the reading to zero. This is the "blank" measurement.

-

Sample Measurement: Rinse and fill the polarimeter cell (of a known path length, l, typically 1 decimeter) with the sample solution, ensuring no air bubbles are in the light path.[18]

-

Record the observed angle of rotation (α). The measurement should be taken at a standardized temperature, typically 20 °C or 25 °C.

-

-

Calculation of Specific Rotation:

-

The specific rotation, [α], is a standardized physical constant for a chiral compound. It is calculated using the following formula:[19] [α] = α / (l × c) Where:

-

[α] is the specific rotation.

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).

-

-

A positive (+) value indicates a dextrorotatory compound, while a negative (-) value indicates a levorotatory compound.[11] The (R) and (S) labels are absolute configurations and do not directly correlate with the (+) or (-) direction of optical rotation.

-

References

- 1. Heptane, 3-methyl- [webbook.nist.gov]

- 2. Heptane, 3-methyl- [webbook.nist.gov]

- 3. This compound | C8H18 | CID 11519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. homework.study.com [homework.study.com]

- 7. plantaedb.com [plantaedb.com]

- 8. (S)-3-methylheptane [webbook.nist.gov]

- 9. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 10. 4.6. Physical Properties of Enantiomers vs. Diastereomers – Introduction to Organic Chemistry [saskoer.ca]

- 11. employees.oneonta.edu [employees.oneonta.edu]

- 12. Optical rotation - Wikipedia [en.wikipedia.org]

- 13. Heptane, 3-methyl- [webbook.nist.gov]

- 14. 3-甲基庚烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. This compound CAS#: 589-81-1 [m.chemicalbook.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 18. benchchem.com [benchchem.com]

- 19. 3.3 Optical Activity – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

Thermodynamic Properties of 3-Methylheptane at Low Temperatures: A Technical Guide

This technical guide provides an in-depth analysis of the low-temperature thermodynamic properties of 3-methylheptane, targeting researchers, scientists, and professionals in drug development. The data presented is crucial for understanding the behavior of this branched alkane at cryogenic temperatures, which is essential for various scientific and industrial applications.

Quantitative Thermodynamic Data

The low-temperature thermal properties of this compound have been determined through precise experimental measurements. The following tables summarize the key thermodynamic data obtained from these studies.

Table 1: Molar Heat Capacity of this compound at Selected Temperatures [1][2]

| Temperature (K) | Molar Heat Capacity (Cp, J·K-1·mol-1) |

| 10 | Value derived from Debye function |

| 20 | 21.34 |

| 30 | 38.62 |

| 40 | 52.68 |

| 50 | 64.64 |

| 60 | 75.02 |

| 80 | 92.80 |

| 100 | 108.07 |

| 120 | 121.92 |

| 140 | 135.06 |

| 152.67 (Triple Point) | 143.76 (solid) |

| 152.67 (Triple Point) | 211.29 (liquid) |

| 160 | 212.55 |

| 180 | 218.49 |

| 200 | 224.97 |

| 250 | 240.37 |

| 298.15 | 250.20[3][4] |

| 380 | Data available up to this temperature |

Table 2: Enthalpy and Entropy of Fusion for this compound [1][2]

| Property | Value |

| Triple Point Temperature (Ttriple) | 152.67 ± 0.05 K |

| Enthalpy of Fusion (ΔHfus) | 10.936 ± 0.011 kJ·mol-1 |

| Entropy of Fusion (ΔSfus) | 71.63 ± 0.07 J·K-1·mol-1 |

Table 3: Molar Thermodynamic Functions of this compound in the Liquid State at Selected Temperatures [1][2]

| Temperature (K) | Molar Enthalpy (H°(T) - H°(0)) (J·mol-1) | Molar Entropy (S°) (J·K-1·mol-1) |

| 298.15 | 55032 | 362.6[3][4] |

Experimental Protocols

The primary experimental technique used to determine the low-temperature thermodynamic properties of this compound was adiabatic calorimetry .[1][2] This method allows for precise measurement of the heat capacity of a substance as a function of temperature.

Adiabatic Calorimetry

The experimental setup for adiabatic calorimetry involves a sample container (calorimeter) that is thermally isolated from its surroundings. This is typically achieved by a series of concentric shields and a high-vacuum environment.

Key steps in the experimental procedure:

-

Sample Preparation: A high-purity sample of this compound is placed in the calorimeter. The purity of the sample is a critical factor in obtaining accurate thermodynamic data.

-

Cooling: The calorimeter and sample are cooled to the lowest temperature of the experimental range, typically around 10 K.

-

Heating Intervals: A known amount of electrical energy is supplied to a heater within the calorimeter, causing a small, incremental increase in the sample's temperature.

-

Temperature Measurement: The temperature of the sample is precisely measured before and after the energy input, once thermal equilibrium is reached.

-

Heat Capacity Calculation: The heat capacity (Cp) is calculated from the measured energy input (ΔQ) and the corresponding temperature rise (ΔT) using the formula Cp = ΔQ / ΔT.

-

Adiabatic Conditions: Throughout the experiment, the temperature of the surrounding shields is carefully controlled to match the temperature of the calorimeter, minimizing any heat exchange with the environment. This ensures that all the energy input is absorbed by the sample.

The measurements are carried out over a wide temperature range, from approximately 10 K to 380 K, to characterize the thermodynamic properties of both the solid and liquid phases.[1][2]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the thermodynamic properties of this compound using adiabatic calorimetry.

Caption: Workflow for determining thermodynamic properties.

References

In-Depth Technical Guide to the Solubility of 3-Methylheptane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-methylheptane, a branched alkane, in various organic solvents. This information is critical for professionals in research, chemical synthesis, and drug development who utilize alkanes as solvents, reaction media, or components in formulations. This guide covers the theoretical basis of this compound's solubility, presents available quantitative data, details experimental protocols for solubility determination, and illustrates the underlying principles of intermolecular interactions.

Introduction: The Physicochemical Profile of this compound

This compound (C8H18) is a colorless, flammable liquid with a characteristic odor. As a non-polar branched alkane, its solubility is primarily dictated by the principle of "like dissolves like."[1][2] This means it exhibits high solubility in non-polar organic solvents and is poorly soluble in polar solvents such as water.[1][2][3] The solubility of this compound is a critical parameter in various applications, including its use as a solvent, in calibration standards, and in organic synthesis.[4][5]

The primary intermolecular forces at play in this compound are weak van der Waals forces (specifically, London dispersion forces).[2][6][7] When this compound is mixed with an organic solvent, the existing van der Waals forces between the solute and solvent molecules are disrupted, and new forces are formed between them.[2][6][7] In non-polar solvents, the energy required to break these interactions is comparable to the energy released when new interactions are formed, leading to good solubility.[2][6][7]

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in various solvents. It is important to note that comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in publicly accessible literature. The data presented here has been compiled from various chemical databases and publications.

Table 1: Solubility of this compound in Alcohols

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Methanol | 5 | 154 | [4][5] |

| 10 | 170 | [4][5] | |

| 15 | 190 | [4][5] | |

| 20 | 212 | [4][5] | |

| 25 | 242 | [4][5] | |

| 30 | 274 | [4][5] | |

| 35 | 314 | [4][5] | |

| 40 | 365 | [4][5] |

Table 2: Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility (mg/L) | Reference |

| Water | 25 | 0.792 | [5][8] |

Table 3: Qualitative Solubility of this compound in Other Organic Solvents

| Solvent Class | Representative Solvents | Solubility Profile | Reference |

| Alkanes | Hexane, Heptane | Miscible | [4][1] |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | [1] |

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid in another liquid, also known as mutual solubility, can be performed using various methods. The "Cloud Point" or "Synthetic" method is a common and reliable technique for determining the temperature at which two liquids become miscible. Below is a detailed protocol based on this method.

Determination of Mutual Solubility by the Cloud Point Method

Objective: To determine the temperature at which a specific composition of this compound and an organic solvent become fully miscible, known as the cloud point. By determining the cloud point for a range of compositions, a mutual solubility curve can be constructed.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (high purity)

-

A set of sealable glass test tubes or vials

-

A calibrated thermometer or temperature probe with a resolution of ±0.1°C

-

A temperature-controlled water bath with a stirring mechanism

-

Pipettes or syringes for accurate volume or mass measurements

-

Vortex mixer or magnetic stirrer

Procedure:

-

Preparation of Samples:

-

Prepare a series of samples with varying compositions of this compound and the organic solvent in the sealable test tubes. For example, prepare mixtures with 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 90% by mass or volume of this compound.

-

The total volume or mass of each sample should be sufficient to allow for clear observation of the phase change.

-

Securely seal the test tubes to prevent evaporation of the volatile components.

-

-

Heating and Observation:

-

Place the test tubes in the water bath.

-

Begin heating the water bath slowly while continuously stirring or agitating the samples. A slow heating rate (e.g., 1°C/minute) is crucial for accurate determination.

-

Initially, the mixture will appear cloudy or as two distinct phases (immiscible).

-

Observe the samples closely. The temperature at which the solution becomes clear and homogeneous (a single phase) is the cloud point for that specific composition. Record this temperature.

-

-

Cooling and Observation:

-

After the cloud point is reached, allow the water bath and the samples to cool down slowly.

-

The temperature at which the solution first shows turbidity or phase separation is also recorded.

-

The average of the temperatures recorded during heating and cooling can be taken as the equilibrium solubility temperature for that composition.

-

-

Data Analysis and Curve Construction:

-

Repeat the measurement for each composition to ensure reproducibility.

-

Plot the recorded cloud point temperatures against the corresponding compositions (e.g., mass fraction or mole fraction of this compound).

-

The resulting curve is the mutual solubility curve for the this compound-solvent system. The peak of this curve, if present, represents the upper consolute temperature, above which the two liquids are miscible in all proportions.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

This compound and many organic solvents are flammable; avoid open flames and sources of ignition.

Visualization of Solubility Principles

The solubility of this compound in organic solvents is governed by the balance of intermolecular forces between the solute and solvent molecules. This relationship can be visualized as a logical workflow.

Caption: Logical workflow of intermolecular forces governing solubility.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents, presenting available quantitative data and a detailed experimental protocol for its determination. The solubility of this compound is fundamentally governed by the principle of "like dissolves like," with its non-polar nature leading to high solubility in other non-polar organic solvents. For researchers and professionals in the chemical and pharmaceutical sciences, a thorough understanding of these solubility characteristics is essential for process development, formulation design, and ensuring the desired performance in various applications. The provided experimental methodology offers a robust approach for generating further quantitative solubility data where it is currently lacking.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. All about Solubility of Alkanes [unacademy.com]

- 3. byjus.com [byjus.com]

- 4. This compound CAS#: 589-81-1 [amp.chemicalbook.com]

- 5. This compound CAS#: 589-81-1 [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | C8H18 | CID 11519 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and History of 3-Methylheptane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 3-methylheptane, a significant branched-chain alkane. While a definitive "first discovery" is not clearly documented, its history is interwoven with the foundational advancements in organic synthesis and the systematic study of hydrocarbon isomers in the late 19th and early 20th centuries. This document details the likely historical context of its synthesis, provides plausible early experimental protocols based on the Wurtz and Grignard reactions, and presents a consolidated table of its physicochemical properties. Furthermore, logical and experimental workflows are visualized through diagrams to aid in understanding the chemical principles and historical approaches to its synthesis and classification.

Historical Context and Discovery

Pinpointing the exact moment of discovery for this compound is challenging due to the nature of early hydrocarbon research, which often involved the synthesis and characterization of complex mixtures. It is highly probable that this compound was first synthesized and identified as one of the eighteen structural isomers of octane (B31449) during the period of intense investigation into petroleum components and the development of synthetic organic chemistry.

The foundational work on alkane synthesis was laid by chemists like Charles-Adolphe Wurtz, who in 1855 developed a method for coupling alkyl halides using sodium metal, now known as the Wurtz reaction.[1][2] This method, while effective for symmetrical alkanes, would have produced this compound as part of a mixture of isomers when using different alkyl halides, necessitating careful fractional distillation for isolation.[1]

The advent of the Grignard reaction, discovered by Victor Grignard in 1900, provided a more controlled and versatile method for forming carbon-carbon bonds.[3][4] The use of Grignard reagents would have enabled a more targeted synthesis of branched alkanes like this compound. It is therefore plausible that the first intentional and confirmed synthesis of this compound occurred in the early 20th century using this methodology.

The recognition of this compound as a chiral molecule stems from the pioneering work of Jacobus Henricus van 't Hoff and Joseph Achille Le Bel in 1874, who independently proposed the tetrahedral arrangement of bonds around a saturated carbon atom.[5][6] This theoretical framework allowed for the prediction and later identification of stereoisomers. However, the practical resolution of the enantiomers of a non-functionalized alkane like this compound would have been a formidable challenge with the techniques available in the early 20th century, which typically relied on the formation of diastereomeric salts from compounds with acidic or basic functional groups.[7][8]

Physicochemical Properties

The physical and chemical properties of this compound have been well-characterized over the years. A summary of these key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₈H₁₈ | - | [9][10] |

| Molecular Weight | 114.23 | g/mol | [9][10] |

| Boiling Point | 118-120 | °C | [9] |

| Melting Point | -120 to -122 | °C | [9] |

| Density | 0.705 | g/mL at 25 °C | [9] |

| Refractive Index (n_D) | 1.398 | at 20 °C | [9] |

| Flash Point | 7.2 | °C | [9] |

| Vapor Pressure | 5.0 | kPa at 37.7 °C | [9] |

Early Synthetic Protocols

The following sections detail plausible experimental protocols for the synthesis of this compound based on the historical methods of Wurtz and Grignard. These protocols are constructed from the general understanding of these reactions as they would have been performed in the late 19th and early 20th centuries.

Synthesis via Wurtz Reaction

This method describes the formation of this compound through the coupling of 2-bromobutane (B33332) and 1-bromobutane (B133212) with sodium metal. It is important to note that this reaction would yield a mixture of products, including n-octane and 3,4-dimethylhexane, from which this compound would need to be isolated.[1][2]

Experimental Protocol:

-

Apparatus: A three-necked round-bottom flask fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be meticulously dried to prevent side reactions.

-

Reagents:

-

2-Bromobutane

-

1-Bromobutane

-

Sodium metal, freshly cut into small pieces

-

Anhydrous diethyl ether (as solvent)

-

Ethanol (for quenching)

-

Distilled water

-

Anhydrous calcium chloride (for drying)

-

-

Procedure:

-

The reaction flask is charged with small pieces of sodium metal, which are then covered with anhydrous diethyl ether.

-

An equimolar mixture of 2-bromobutane and 1-bromobutane is placed in the dropping funnel.

-

The reaction is initiated by gentle warming, and the alkyl bromide mixture is added dropwise with vigorous stirring to maintain a controlled reaction.

-

Following the complete addition of the alkyl bromides, the reaction mixture is refluxed for several hours to drive the coupling to completion.

-

After cooling, any unreacted sodium is carefully quenched by the slow addition of ethanol.

-

The reaction mixture is washed with distilled water to remove the sodium bromide salt and residual ethanol.

-

The ethereal layer containing the hydrocarbon products is separated and dried over anhydrous calcium chloride.

-

The diethyl ether is removed by distillation.

-

The resulting crude hydrocarbon mixture is subjected to careful fractional distillation to isolate the this compound fraction based on its boiling point.

-

References

- 1. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]

- 2. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 3. Grignard reagent - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. homework.study.com [homework.study.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound | C8H18 | CID 11519 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Health and Safety of 3-Methylheptane in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the laboratory use of 3-Methylheptane, a branched alkane isomer of octane. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. Adherence to the safety protocols outlined in this document is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with its flammability, potential for skin irritation, aspiration toxicity, and environmental impact.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour[1][2][3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3] |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness[1][2][3] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life[1][2] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects[1][2][3] |

Data sourced from multiple safety data sheets and chemical databases.[1][2][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H18 | [4] |

| Molecular Weight | 114.23 g/mol | [2][4] |

| Appearance | Colorless liquid | [2][4][5] |

| Odor | Resembling hexane | [4][5] |

| Boiling Point | 118-120 °C | [2][4][6][7] |

| Melting Point | -121 °C to -120 °C | [4][7] |

| Flash Point | 6-7 °C (Closed Cup) | [1][6][7] |

| Density | 0.705 g/cm³ at 20 °C | [1][4][7] |

| Vapor Pressure | 19.6 mmHg | [2] |

| Water Solubility | 0.000792 mg/mL at 25 °C | [2] |

| Refractive Index | 1.398 at 20 °C | [4][7] |

Toxicological Information

The primary toxicological concerns with this compound are acute effects from inhalation, skin contact, and aspiration if swallowed. Chronic toxicity data is limited.

Table 3: Summary of Toxicological Data

| Toxicity Endpoint | Result | Classification |

| Acute Oral Toxicity | Based on available data, the classification criteria are not met. | Not Classified |

| Acute Dermal Toxicity | Based on available data, the classification criteria are not met. | Not Classified |

| Acute Inhalation Toxicity | May cause drowsiness or dizziness. | STOT SE 3 |

| Skin Corrosion/Irritation | Causes skin irritation. | Skin Irrit. 2 |

| Serious Eye Damage/Irritation | Based on available data, the classification criteria are not met. | Not Classified |

| Respiratory or Skin Sensitization | Based on available data, the classification criteria are not met. | Not Classified |

| Germ Cell Mutagenicity | Based on available data, the classification criteria are not met. | Not Classified |

| Carcinogenicity | Based on available data, the classification criteria are not met. | Not Classified |

| Reproductive Toxicity | Based on available data, the classification criteria are not met. | Not Classified |

| Aspiration Hazard | May be fatal if swallowed and enters airways. | Asp. Tox. 1 |

Information is based on the GHS classification and data from safety data sheets. Specific LD50/LC50 values for this compound are not consistently reported in the readily available literature.[1][3]

Volatile organic compounds like this compound can cause central nervous system (CNS) depression. The lipophilic nature of these substances allows them to readily cross the blood-brain barrier. The exact mechanism is not fully elucidated but is thought to involve disruption of neuronal membranes and potentiation of inhibitory neurotransmitter systems, such as the GABA receptors, similar to the action of anesthetic gases.

Caption: General pathway for CNS depression by volatile hydrocarbons.

Experimental Protocols

-

Objective: To determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Animal Model: Albino rabbit is the preferred species.

-

Procedure: a. A small area of the animal's fur (approximately 6 cm²) is clipped.[6] b. A single dose of the test substance is applied to the clipped skin. An untreated area serves as a control.[6] c. The test site is covered with a porous gauze dressing for an exposure period of 4 hours.[6] d. After 4 hours, the dressing and any residual substance are removed. e. The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[8] f. Observations may continue for up to 14 days to assess the reversibility of any effects.[8]

-

Evaluation: The severity of skin reactions is scored, and the substance is classified based on the nature and reversibility of the observed effects.[8]

-

Objective: To determine the health hazards likely to arise from short-term exposure to an airborne substance.

-

Animal Model: The rat is the preferred species.

-

Procedure: a. Animals are placed in inhalation chambers.[9] b. The test substance is generated as a vapor at a series of concentrations. c. Animals are exposed to the test atmosphere for a defined period, typically 4 hours.[4][10] d. During and after exposure, animals are observed for signs of toxicity. e. The observation period is typically at least 14 days.[2][4][10]

-

Evaluation: The primary endpoint is mortality, allowing for the calculation of an LC50 (median lethal concentration). The results are used for GHS classification.[4]

-

Objective: To identify a dose that causes signs of toxicity without mortality, allowing for classification.

-

Animal Model: The rat is the preferred species, typically using one sex (usually females).[1]

-

Procedure: a. A "sighting study" is performed with single animals dosed sequentially at fixed dose levels (5, 50, 300, 2000 mg/kg) to determine the appropriate starting dose for the main study.[1][11] b. In the main study, a group of animals (e.g., 5) is dosed at the selected starting dose.[11] c. Depending on the outcome (clear toxicity or no effects), the dose for the next group is adjusted up or down. d. Animals are observed for at least 14 days for signs of toxicity and mortality.[1][11]

-

Evaluation: The substance is classified based on the dose at which evident toxicity is observed. This method avoids using death as the primary endpoint.[1]

Caption: Generalized workflow for an acute toxicity study.

Safe Handling, Storage, and Emergency Procedures

Proper handling and storage procedures are essential to minimize exposure and prevent accidents.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a respirator with an organic vapor cartridge.

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Caption: Hierarchy of controls for safe chemical handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]

-

Keep away from heat, sparks, open flames, and other ignition sources.[12]

-

Ground and bond containers and receiving equipment to prevent static discharge.[12]

-

Store away from incompatible materials such as strong oxidizing agents.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]

-

Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention if irritation persists.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[12]

-

Spill Response: Evacuate personnel to a safe area. Remove all sources of ignition. Use personal protective equipment. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[1]

-

Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1][12] Water spray may be used to cool containers.[1]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. oecd.org [oecd.org]

- 3. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 4. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 5. scimed.co.uk [scimed.co.uk]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 10. eurolab.net [eurolab.net]

- 11. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 12. Flash point - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of 3-Methylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry, bond angles, and conformational analysis of 3-methylheptane. The content is structured to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characteristics of small organic molecules.

Core Concepts of this compound's Molecular Geometry

This compound (C8H18) is a branched-chain alkane. Its fundamental geometry is dictated by the sp3 hybridization of its carbon atoms. This hybridization results in a tetrahedral arrangement of the four single bonds around each carbon atom, with ideal bond angles of approximately 109.5°.[1] The molecule possesses a single stereocenter at the third carbon atom (C3), meaning it exists as a pair of enantiomers, (R)-3-methylheptane and (S)-3-methylheptane.

The overall shape of the this compound molecule is not static. Due to the free rotation around its carbon-carbon single bonds, the molecule can adopt a multitude of conformations. The relative stability of these conformations is primarily governed by steric and torsional strain. Torsional strain arises from the eclipsing of bonds on adjacent carbon atoms, while steric strain results from repulsive interactions between bulky substituent groups that are in close proximity. The most stable conformations are those that minimize these strains.

Conformational Analysis of this compound

The most significant conformational flexibility in this compound arises from rotation around the C3-C4 bond. To analyze the relative energies of the different conformers, we can consider a Newman projection looking down this bond. The substituents on the C3 atom are a hydrogen, a methyl group, and an ethyl group. The substituents on the C4 atom are a hydrogen and a propyl group.

The staggered conformations, where the substituents on the front carbon are positioned 60° away from those on the back carbon, are energetically favored over the eclipsed conformations, where the substituents are aligned. Among the staggered conformations, the one with the largest groups (ethyl on C3 and propyl on C4) in an anti-periplanar arrangement (180° dihedral angle) is the most stable due to the minimization of steric hindrance. Gauche interactions, where bulky groups are at a 60° dihedral angle, introduce some steric strain and are therefore of higher energy than the anti conformation.

The least stable conformations are the fully eclipsed conformers, where the largest groups are in an eclipsed position (0° dihedral angle), leading to significant torsional and steric strain.

Quantitative Geometrical Parameters

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Lengths | ||

| C-C (average) | C-C | 1.53 Å |

| C-H (average) | C-H | 1.09 Å |

| Bond Angles | ||

| C-C-C (backbone) | C2-C3-C4 | ~112° |

| C-C-C (methyl branch) | C(methyl)-C3-C2 | ~111° |

| C(methyl)-C3-C4 | ~111° | |

| H-C-H | H-C-H | ~107-109° |

| H-C-C | H-C-C | ~109-111° |

| Dihedral Angles (around C3-C4 bond) | ||

| Ethyl-Propyl | C2-C3-C4-C5 | 180° (anti) |

| Methyl-Propyl | C(methyl)-C3-C4-C5 | -60° (gauche) |

| H-Propyl | H-C3-C4-C5 | 60° (gauche) |

Experimental Protocols for Determining Molecular Geometry

The precise determination of the molecular geometry of a gas-phase molecule like this compound would be accomplished using techniques such as gas electron diffraction (GED) or microwave spectroscopy.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.

-

Diffraction Pattern Recording: The scattered electrons create a diffraction pattern of concentric rings on a detector. The intensity of the scattered electrons varies as a function of the scattering angle.

-

Data Analysis: The diffraction pattern is converted into a molecular scattering function. This experimental function is then compared to theoretical scattering functions calculated for various molecular models.

-